

Galanin (1-19) Peptide: Technical Support & Troubleshooting

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Compound of Interest		
Compound Name:	Galanin (1-19), human	
Cat. No.:	B15507656	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Galanin (1-19) peptide in serum. The following question-and-answer guide addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs) Q1: What is the expected stability and half-life of Galanin (1-19) in serum?

Direct quantitative data on the half-life of the specific Galanin (1-19) fragment in serum is limited in published literature. However, studies on the full-length galanin peptide and its other N-terminal fragments provide critical insights into its expected stability. Generally, galanin and its fragments are susceptible to rapid degradation by proteases present in blood, plasma, and serum.[1]

The N-terminal portion of galanin is vital for its biological activity, while the C-terminal end provides some steric protection against proteolytic degradation.[2] Shorter N-terminal fragments may therefore exhibit different stability profiles compared to the full-length peptide. For context, the in vivo half-life of full-length galanin (1-29) is estimated to be no more than 5 minutes.[2] The stability of related galanin fragments in various biological matrices is summarized below.

Table 1: Summary of Half-Life Data for Galanin and Related Peptides



Peptide Fragment	Matrix	Half-Life	Reference
Galanin (1-29)	Hypothalamic Membrane	~100 min	[3]
Galanin (1-16)	Hypothalamic Membrane	~28 min	[3]
[Ala4]Galanin (1-16)	Hypothalamic Membrane	~55 min	[3]
Full-length Galanin (G1)	Human Plasma	Less stable than G2 and G3	[2][4]
Galanin Fragment (G2)	Human Plasma	Less stable than G3	[2][4]

Note: Stability is highly dependent on experimental conditions, including the specific biological matrix (serum vs. plasma vs. tissue homogenate) and the presence of protease inhibitors.[1] Non-peptide ligands have been pursued to overcome the limitations of peptide-based drugs, such as poor bioavailability and rapid degradation.[5]

Q2: How can I design an experiment to determine the stability of my Galanin (1-19) peptide in serum?

A peptide stability assay is crucial for evaluating the half-life of Galanin (1-19) under your specific experimental conditions.[6][7] These assays typically involve incubating the peptide in serum, stopping the enzymatic degradation at various time points, and quantifying the amount of intact peptide remaining.[6]

Below is a generalized protocol synthesized from common methodologies.[1][2][8] The primary methods for analysis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6][8]





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Caption: General experimental workflow for a peptide serum stability assay.

Detailed Experimental Protocol: Serum Stability Assay

- 1. Materials & Reagents:
- Galanin (1-19) peptide
- Human serum (or other species of interest)
- Phosphate-buffered saline (PBS), pH 7.4
- Precipitating agent: e.g., Trichloroacetic acid (TCA), Acetonitrile (ACN), or 1% formic acid in ethanol.[1][8]
- Neutralizing agent (if using TCA): e.g., Sodium hydroxide (1 mol/L).[1]
- Thermomixer or water bath set to 37°C.
- Microcentrifuge.
- Analytical instrument (RP-HPLC with UV detector, LC-MS, or NMR spectrometer).[2]
- 2. Procedure:
- Preparation: Prepare a stock solution of Galanin (1-19) in an appropriate solvent (e.g., deionized water or PBS). Thaw the serum on ice.



Incubation:

- In a microcentrifuge tube, mix the Galanin (1-19) stock solution with the serum to achieve a final peptide concentration (e.g., 30-50 μmol/L).[1]
- Immediately take the "time zero" (T=0) aliquot. To do this, transfer a portion of the mixture (e.g., 40 μL) into a new tube containing the precipitating agent (e.g., mixed with TCA to a final concentration of 3% w/v).[1] Place this tube on ice.
- Incubate the remaining serum-peptide mixture at 37°C, preferably with gentle agitation.[1]

Time-Course Sampling:

 At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove additional aliquots and stop the reaction by adding them to the precipitating agent as done for the T=0 sample.

Protein Precipitation:

- Incubate the time-point samples containing the precipitating agent on ice for at least 10 minutes to ensure full protein precipitation.
- Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

Sample Analysis:

- Carefully collect the supernatant, which contains the peptide fragments. If TCA was used, neutralize the supernatant with sodium hydroxide.[1]
- Analyze the supernatant using RP-HPLC or LC-MS to separate the intact peptide from its degradation products. The amount of intact peptide is quantified by measuring the peak area at a specific wavelength (e.g., 214 nm) or by mass spectrometry.[1]
- Alternatively, for higher concentrations (in the mM range), ¹H-NMR spectroscopy can be
 used to monitor the decrease in the intensity of specific peptide signals over time without a
 precipitation step.[2][4]



• Data Analysis:

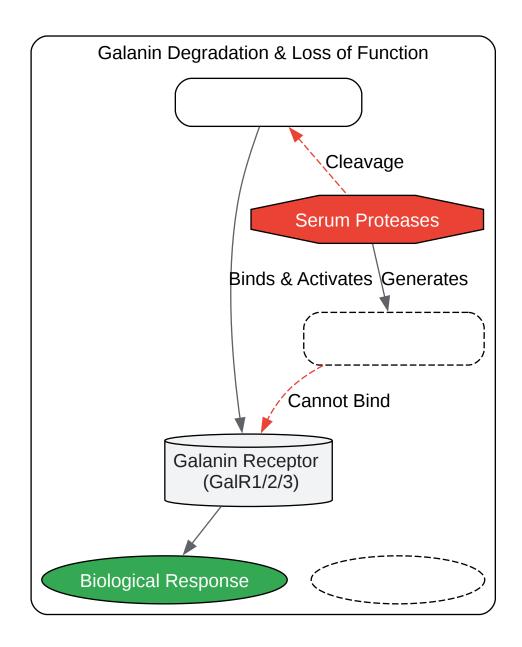
- Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
- Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[6]

Q3: What are the primary degradation pathways for N-terminal galanin fragments?

The degradation of Galanin (1-19) in serum is primarily caused by cleavage from various proteolytic enzymes.[1][9] Studies on related fragments have identified several potential cleavage sites within the N-terminal sequence, which is critical for receptor binding and biological function.[3]

Cleavage at these sites produces smaller, inactive peptide fragments that have a low affinity for galanin receptors (GalR1, GalR2, GalR3).[2][3] For instance, cleavage between Leu4 and Asn5, or Asn5 and Ser6, results in fragments with significantly reduced or abolished bioactivity. [3] A metallo-peptidase has been identified that specifically cleaves galanin between Trp2 and Thr3.[10]





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